3-Bromo-5-cyclopropoxy-N,N-dimethylaniline
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Overview
Description
3-Bromo-5-cyclopropoxy-N,N-dimethylaniline is an organic compound with the molecular formula C11H14BrNO and a molecular weight of 256.142 g/mol . This compound is characterized by the presence of a bromine atom, a cyclopropoxy group, and a dimethylaniline moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 3-Bromo-5-cyclopropoxy-N,N-dimethylaniline involves several stepsThe reaction conditions typically involve the use of bromine in a suitable solvent such as dichloromethane . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
3-Bromo-5-cyclopropoxy-N,N-dimethylaniline undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Oxidation Reactions: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction Reactions: Reduction of the compound can lead to the formation of amines or other reduced products.
Common reagents used in these reactions include metal fluorides, palladium-based catalysts, and strong oxidizing or reducing agents . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Bromo-5-cyclopropoxy-N,N-dimethylaniline is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies involving enzyme interactions and molecular binding.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-Bromo-5-cyclopropoxy-N,N-dimethylaniline involves its interaction with specific molecular targets. The bromine atom and the cyclopropoxy group play crucial roles in its binding affinity and reactivity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
3-Bromo-5-cyclopropoxy-N,N-dimethylaniline can be compared with other similar compounds such as:
- 3-Bromo-N,N-dimethylaniline
- 4-Bromo-N,N-dimethylaniline
- 2-Bromo-N,N-dimethylaniline
These compounds share similar structural features but differ in the position of the bromine atom and the presence of other functional groups. The uniqueness of this compound lies in its cyclopropoxy group, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C11H14BrNO |
---|---|
Molecular Weight |
256.14 g/mol |
IUPAC Name |
3-bromo-5-cyclopropyloxy-N,N-dimethylaniline |
InChI |
InChI=1S/C11H14BrNO/c1-13(2)9-5-8(12)6-11(7-9)14-10-3-4-10/h5-7,10H,3-4H2,1-2H3 |
InChI Key |
KOICWTICQZAQLP-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC(=CC(=C1)Br)OC2CC2 |
Origin of Product |
United States |
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